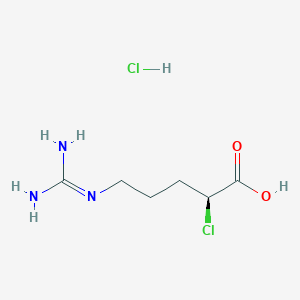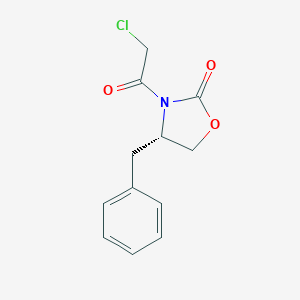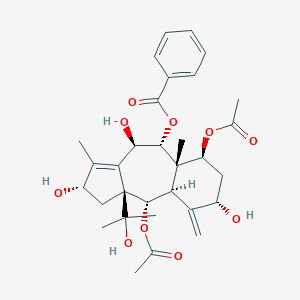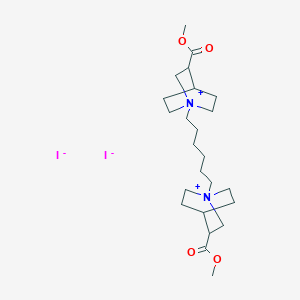
3,5-Dichlorophenoxyacetonitrile
説明
Synthesis Analysis
The synthesis of compounds similar to 3,5-Dichlorophenoxyacetonitrile often involves multistep chemical reactions, including nitration, esterification, amination, and dehydration processes. A notable example includes the synthesis of 3,5-dinitrobenzonitrile, which shares a similar halogenated phenyl group and the nitrile functionality, showcasing the complexity and efficiency of synthesizing such compounds through a series of well-orchestrated chemical reactions (Jia Si-yuan, 2009).
Molecular Structure Analysis
Molecular structure analysis of compounds like 3,5-Dichlorophenoxyacetonitrile involves detailed examination through spectroscopic techniques and X-ray crystallography. These analyses reveal the arrangement of atoms within the molecule and the geometric parameters defining its structure. For instance, studies on similar compounds have employed single-crystal X-ray diffraction to determine the precise molecular geometry, showcasing the importance of such techniques in understanding the structural characteristics of chemical compounds (Menna El Gaafary et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 3,5-Dichlorophenoxyacetonitrile and its analogs typically explore the reactivity of the nitrile group and the halogenated aromatic ring. These reactions can lead to a wide range of products, depending on the reactants and conditions employed. For example, the reaction of chloroacetonitrile with 5-chloro-2-mercaptobenzoxazole results in compounds with distinct chemical structures, highlighting the versatility of nitrile-containing compounds in chemical synthesis (Ö. Ergin et al., 1994).
Physical Properties Analysis
The physical properties of 3,5-Dichlorophenoxyacetonitrile, including melting point, boiling point, solubility, and density, are crucial for its handling and application in various processes. While specific data for 3,5-Dichlorophenoxyacetonitrile is not provided, analogous compounds exhibit well-documented physical properties that facilitate their practical use in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties of 3,5-Dichlorophenoxyacetonitrile, such as acidity, basicity, reactivity towards other chemicals, and stability under different conditions, are essential for predicting its behavior in chemical reactions and applications. Studies on similar chlorophenyl and nitrile-containing compounds have demonstrated a range of reactivities, particularly in nucleophilic substitution reactions and in the formation of heterocyclic compounds, reflecting the chemical versatility of these groups (Yong-Goo Chang et al., 2003).
科学的研究の応用
Synthesis and Chemical Properties
Regioselective Synthesis and Antioxidant Activity 3,5-Dichlorophenoxyacetonitrile derivatives were created using a catalyst-free one-pot reaction, showcasing a simple, fast, and industrially viable procedure. These derivatives, due to the isatin core, exhibited significant antioxidant activity, highlighting their potential in synthetic organic and medicinal chemistry (Karami Hezarcheshmeh & Azizian, 2021).
Herbicide Residue Analysis in Agriculture The compound's relevance extends to agriculture, where it's part of the analysis for herbicide residues in crops like tobacco and soil. Techniques involving dispersive solid-phase extraction and UPLC-MS/MS are employed to detect and quantify its presence, ensuring agricultural product safety (Xiong et al., 2014).
Photocatalysis and Environmental Remediation Notably, 3,5-Dichlorophenoxyacetonitrile is also studied for its environmental impact, especially its role in water contamination and toxicity. Innovative methods like heterogeneous photocatalysis are explored for the degradation of related compounds like 2,4-D, using materials like Fe3O4@WO3/SBA-15 under UV irradiation to mitigate its adverse effects on water resources (Lima et al., 2020).
Safety And Hazards
特性
IUPAC Name |
2-(3,5-dichlorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNROREDTZJCOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333725 | |
| Record name | 3,5-Dichlorophenoxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorophenoxyacetonitrile | |
CAS RN |
103140-12-1 | |
| Record name | 3,5-Dichlorophenoxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)










![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)